molecular formula C20H30O2 B12432098 9-cis-13,14-Dihydro 13-methylretinoic acid-d5

9-cis-13,14-Dihydro 13-methylretinoic acid-d5

Cat. No.: B12432098
M. Wt: 307.5 g/mol
InChI Key: XTOYXKSKSDVOOD-RLHKDVFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cis-13,14-Dihydro 13-methylretinoic acid-d5 is a synthetic retinoid derivative. It is a deuterated form of 9-cis-13,14-dihydroretinoic acid, which is known to act as a ligand for retinoid X receptors (RXRs). This compound is used in various scientific research applications due to its unique properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cis-13,14-Dihydro 13-methylretinoic acid-d5 involves several steps, starting from commercially available precursors. The key steps include:

    Hydrogenation: The starting material undergoes hydrogenation to introduce the 13,14-dihydro functionality.

    Isomerization: The compound is then subjected to isomerization to obtain the 9-cis configuration.

    Deuteration: The final step involves the incorporation of deuterium atoms to achieve the deuterated form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

9-cis-13,14-Dihydro 13-methylretinoic acid-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further saturate the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

9-cis-13,14-Dihydro 13-methylretinoic acid-d5 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for studying retinoid metabolism and function.

    Biology: The compound is employed in cell culture studies to investigate the role of RXRs in cellular processes.

    Medicine: It is explored for its potential therapeutic effects in treating diseases related to retinoid signaling pathways.

    Industry: The compound is used in the development of new pharmaceuticals and cosmetic products.

Mechanism of Action

The compound exerts its effects by binding to retinoid X receptors (RXRs), which are nuclear hormone receptors. Upon binding, it activates RXR-mediated transcriptional pathways, influencing gene expression and cellular functions. The molecular targets include various genes involved in cell differentiation, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    9-cis-Retinoic Acid: Another RXR ligand with similar binding properties but lacks the deuterium atoms.

    All-trans-Retinoic Acid: Binds to retinoic acid receptors (RARs) rather than RXRs, leading to different biological effects.

    13-cis-Retinoic Acid: Used in acne treatment but has different receptor binding affinities.

Uniqueness

9-cis-13,14-Dihydro 13-methylretinoic acid-d5 is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. Its specific binding to RXRs also distinguishes it from other retinoids, making it a valuable tool in research.

Properties

Molecular Formula

C20H30O2

Molecular Weight

307.5 g/mol

IUPAC Name

(4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-4,6,8-trienoic acid

InChI

InChI=1S/C20H30O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,16H,7,10,13-14H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-/i3D3,10D2

InChI Key

XTOYXKSKSDVOOD-RLHKDVFOSA-N

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(C)CC(=O)O)\C)(C)C)[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.